BrIR2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

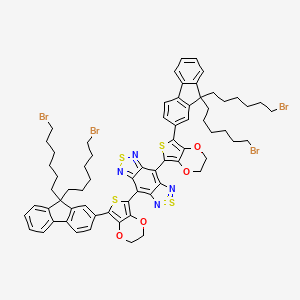

C68H70Br4N4O4S4 |

|---|---|

Molecular Weight |

1455.2 g/mol |

IUPAC Name |

2,8-bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |

InChI |

InChI=1S/C68H70Br4N4O4S4/c69-33-17-5-1-13-29-67(30-14-2-6-18-34-70)49-23-11-9-21-45(49)47-27-25-43(41-51(47)67)63-59-61(79-39-37-77-59)65(81-63)53-55-57(75-83-73-55)54(58-56(53)74-84-76-58)66-62-60(78-38-40-80-62)64(82-66)44-26-28-48-46-22-10-12-24-50(46)68(52(48)42-44,31-15-3-7-19-35-71)32-16-4-8-20-36-72/h9-12,21-28,41-42H,1-8,13-20,29-40H2 |

InChI Key |

XMPUHNVRGCGMRL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(SC(=C2O1)C3=CC4=C(C=C3)C5=CC=CC=C5C4(CCCCCCBr)CCCCCCBr)C6=C7C(=C(C8=NSN=C68)C9=C1C(=C(S9)C2=CC3=C(C=C2)C2=CC=CC=C2C3(CCCCCCBr)CCCCCCBr)OCCO1)N=S=N7 |

Origin of Product |

United States |

Foundational & Exploratory

The Integral Role of BRI2 in Neuronal Health and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integral membrane protein 2B (BRI2), encoded by the ITM2B gene, is emerging as a critical regulator of neuronal homeostasis and a key player in the pathogenesis of several neurodegenerative diseases.[1][2] While its physiological functions are still being fully elucidated, compelling evidence highlights its involvement in crucial cellular processes, including the processing of amyloid precursor protein (APP), synaptic transmission, and microglial function.[1][2][3] Dysregulation of BRI2 is directly linked to familial British and Danish dementias (FBD and FDD) and is increasingly implicated in the more common Alzheimer's disease (AD).[1][2][4] This technical guide provides a comprehensive overview of the current understanding of BRI2's function in neuronal health, detailing the molecular mechanisms, summarizing key quantitative data, and outlining experimental protocols for its study. This document aims to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease, fostering further investigation into BRI2 as a potential therapeutic target.

Introduction to BRI2 Protein

BRI2 is a type II transmembrane protein ubiquitously expressed, with particularly high levels in the brain.[1] It is a member of a conserved gene family that includes ITM2A (BRI1) and ITM2C (BRI3).[1] The BRI2 protein consists of an N-terminal cytoplasmic domain, a single transmembrane domain, and a C-terminal ectodomain which contains a BRICHOS domain.[1] The BRICHOS domain is of particular interest due to its chaperone-like activity, which has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides.[1]

Mutations in the ITM2B gene are the causative factor for FBD and FDD, two autosomal dominant neurodegenerative disorders.[1][5][6] These mutations typically occur near the stop codon, leading to an extended C-terminal peptide that is amyloidogenic and deposits in the brain.[1][5] Beyond these rare dementias, a growing body of evidence strongly links BRI2 to the pathophysiology of Alzheimer's disease.[1][7]

Core Functions of BRI2 in Neuronal Health

Regulation of Amyloid Precursor Protein (APP) Processing

One of the most well-characterized functions of BRI2 is its role as a physiological inhibitor of APP processing.[8][9][10] BRI2 directly interacts with APP, and this interaction sterically hinders the access of secretase enzymes (α-, β-, and γ-secretase) to their cleavage sites on APP.[8][9][11][12] This inhibitory action effectively reduces the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[8][11][12]

The interaction between BRI2 and APP is mediated through their transmembrane domains.[11][13] Overexpression of BRI2 has been shown to decrease the levels of soluble APP fragments (sAPPα and sAPPβ) and Aβ peptides, while knockdown or genetic deletion of BRI2 results in their increase.[8]

Role in Synaptic Function and Plasticity

BRI2 plays a significant role in maintaining normal synaptic function. The protein is localized in both presynaptic and postsynaptic compartments and influences glutamatergic synaptic transmission.[1][14] Studies in mouse models have demonstrated that loss of BRI2 function leads to deficits in synaptic plasticity, including impaired long-term potentiation (LTP), and results in memory deficits.[1][14]

Specifically, BRI2 has been shown to regulate the probability of spontaneous glutamate release from presynaptic terminals and modulate the function of AMPA receptors at the postsynaptic density.[14] FDD and FBD knock-in mice, which have reduced levels of functional BRI2, exhibit similar synaptic deficits to those observed in BRI2 knockout mice, suggesting that a loss-of-function mechanism contributes to the pathology of these diseases.[5][6]

Interaction with Microglia and Neuroinflammation

Recent evidence has uncovered a novel role for BRI2 in regulating microglial function through its interaction with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[3][15][16] TREM2 is a key receptor on microglia that is critical for their survival, proliferation, and phagocytic activity. Genetic variants in TREM2 are significant risk factors for Alzheimer's disease.

BRI2 interacts with TREM2 and inhibits its cleavage by α-secretase.[3][15] This regulation is significant because the cleavage of TREM2 produces soluble TREM2 (sTREM2), and elevated levels of sTREM2 in the cerebrospinal fluid are associated with Alzheimer's disease.[15] By modulating TREM2 processing, BRI2 can influence microglial activation and neuroinflammatory responses. Deletion of BRI2 in microglia leads to increased sTREM2 levels and reduced phagocytic capacity.[3]

Quantitative Data on BRI2 Function

The following tables summarize key quantitative findings from studies investigating the function of BRI2.

Table 1: Effect of BRI2 on APP Processing and Aβ Production

| Experimental Model | Manipulation | Measured Parameter | Result | Reference |

| HEK293APP cells | BRI2 knockdown (RNAi) | sAPPα levels | Increased | [8] |

| HEK293APP cells | BRI2 knockdown (RNAi) | sAPPβ levels | Increased | [8] |

| HEK293APP cells | BRI2 knockdown (RNAi) | Aβ40 levels | Increased | [8] |

| HEK293APP cells | BRI2 knockdown (RNAi) | Aβ42 levels | Increased | [8] |

| Bri2+/- and Bri2-/- mice | Genetic reduction/ablation | Brain sAPPα levels | Augmented | [8] |

| Bri2+/- and Bri2-/- mice | Genetic reduction/ablation | Brain sAPPβ levels | Augmented | [8] |

| Bri2+/- and Bri2-/- mice | Genetic reduction/ablation | Brain Aβ40 levels | Augmented | [8] |

| Bri2+/- and Bri2-/- mice | Genetic reduction/ablation | Brain Aβ42 levels | Augmented | [8] |

| APP mouse model | BRI2 transgenic expression | Amyloid plaque formation | Reduced | [8] |

Table 2: Impact of BRI2 on Synaptic Transmission

| Experimental Model | Manipulation | Measured Parameter | Result | Reference |

| FDD and FBD knock-in mice | Pathogenic Itm2b mutations | Spontaneous glutamate release | Decreased | [6] |

| FDD and FBD knock-in mice | Pathogenic Itm2b mutations | AMPAR-mediated responses | Decreased | [6] |

| FDD and FBD knock-in mice | Pathogenic Itm2b mutations | Short-term synaptic facilitation | Increased | [6] |

| Itm2b knockout mice | Genetic deletion | Spontaneous glutamate release | Decreased | [6] |

| Itm2b knockout mice | Genetic deletion | AMPAR-mediated responses | Decreased | [6] |

| Itm2b knockout mice | Genetic deletion | Short-term synaptic facilitation | Increased | [6] |

Experimental Protocols

Co-immunoprecipitation to Demonstrate BRI2-APP Interaction

This protocol describes the co-immunoprecipitation of BRI2 and APP from transfected cells to demonstrate their physical interaction.

Materials:

-

HEK293 cells

-

Expression vectors for myc-tagged BRI2 and APP

-

Lipofectamine 2000 (or similar transfection reagent)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-myc antibody (for immunoprecipitation)

-

Anti-APP antibody (for Western blotting)

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Co-transfect HEK293 cells with myc-tagged BRI2 and APP expression vectors using Lipofectamine 2000 according to the manufacturer's instructions.

-

After 48 hours, lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-myc antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-APP antibody to detect co-immunoprecipitated APP. An input control should be run to confirm the expression of both proteins in the cell lysate.

In Situ Hybridization for BRI2 mRNA Expression in Brain Tissue

This protocol outlines the detection of BRI2 mRNA in brain tissue sections.

Materials:

-

Frozen or paraffin-embedded brain sections

-

Digoxigenin (DIG)-labeled antisense RNA probe for BRI2

-

Hybridization buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase

-

NBT/BCIP substrate solution

-

Microscope

Procedure:

-

Prepare brain sections on slides.

-

Perform pre-hybridization steps including proteinase K digestion and acetylation.

-

Hybridize the sections with the DIG-labeled BRI2 antisense probe in hybridization buffer overnight at an appropriate temperature (e.g., 65°C).

-

Perform stringent washes to remove non-specifically bound probe.

-

Block the sections and incubate with an anti-DIG-alkaline phosphatase antibody.

-

Wash the sections and develop the signal using NBT/BCIP substrate solution, which will produce a colored precipitate at the site of mRNA localization.

-

Counterstain with a suitable nuclear stain if desired.

-

Mount the slides and visualize the signal under a microscope.

Signaling Pathways and Logical Relationships

BRI2-Mediated Inhibition of APP Processing

The following diagram illustrates the mechanism by which BRI2 inhibits the amyloidogenic processing of APP.

Caption: BRI2 inhibits APP processing by sterically hindering secretase access.

BRI2 Function in Synaptic Transmission

This diagram depicts the dual role of BRI2 at both the presynaptic and postsynaptic terminals.

Caption: BRI2 regulates both presynaptic glutamate release and postsynaptic AMPA receptor function.

BRI2 Interaction with TREM2 in Microglia

This diagram illustrates the interaction between BRI2 and TREM2 and its effect on TREM2 processing.

Caption: BRI2 inhibits the α-secretase-mediated cleavage of TREM2 in microglia.

Conclusion and Future Directions

BRI2 is a multifaceted protein with critical roles in maintaining neuronal health. Its ability to inhibit Aβ production, modulate synaptic function, and regulate microglial activity places it at a central node in the complex network of neurodegenerative processes. The loss of BRI2 function, as seen in FBD, FDD, and potentially in Alzheimer's disease, leads to a cascade of detrimental events, including increased amyloidogenesis and synaptic failure.

The intricate mechanisms by which BRI2 exerts its protective functions are a fertile ground for future research. A deeper understanding of the BRI2 interactome and the signaling pathways it governs will be crucial.[17] Elucidating the precise structural basis of the BRI2-APP and BRI2-TREM2 interactions could pave the way for the rational design of small molecules or biologics that mimic or enhance the neuroprotective functions of BRI2. Such therapeutic strategies hold immense promise for the treatment and prevention of Alzheimer's disease and related dementias.[1][18]

References

- 1. The role of the integral type II transmembrane protein BRI2 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRI2 as a central protein involved in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional BRI2-TREM2 interactions in microglia: implications for Alzheimer’s and related dementias | EMBO Reports [link.springer.com]

- 4. ITM2B - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Danish and British dementia ITM2b/BRI2 mutations reduce BRI2 protein stability and impair glutamatergic synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BRI2 as an anti-Alzheimer gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BRI2 Inhibits Amyloid β-Peptide Precursor Protein Processing by Interfering with the Docking of Secretases to the Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRI2 Inhibits Amyloid β-Peptide Precursor Protein Processing by Interfering with the Docking of Secretases to the Substrate | Journal of Neuroscience [jneurosci.org]

- 10. BRI2 Inhibits Amyloid β-Peptide Precursor Protein Processing by Interfering with the Docking of Secretases to the Substrate | Journal of Neuroscience [jneurosci.org]

- 11. BRI2 interacts with amyloid precursor protein (APP) and regulates amyloid beta (Abeta) production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BRI2 inhibits amyloid beta-peptide precursor protein processing by interfering with the docking of secretases to the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Familial dementia gene ITM2b/BRI2 facilitates glutamate transmission via both presynaptic and postsynaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BRI2-mediated regulation of TREM2 processing in microglia and its potential implications for Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional BRI2-TREM2 interactions in microglia: implications for Alzheimer’s and related dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and characterization of the BRI2 interactome in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The role of the integral type II transmembrane protein BRI2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The ITM2B Gene: A Technical Guide to its Discovery and Initial Characterization in Familial Dementias

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integral Membrane Protein 2B (ITM2B), also known as BRI2, is a type II transmembrane protein encoded by the ITM2B gene located on chromosome 13.[1][2] Its discovery and initial characterization are intrinsically linked to the investigation of two rare, autosomal dominant neurodegenerative disorders: Familial British Dementia (FBD) and Familial Danish Dementia (FDD).[3][4] These conditions, which typically manifest in the fifth decade of life with progressive dementia, spasticity, and cerebellar ataxia, share pathological hallmarks with Alzheimer's disease, including cerebral amyloid angiopathy and neurofibrillary tangles.[3][5][6] The identification of mutations in the ITM2B gene as the causative factor in these diseases has provided crucial insights into the molecular mechanisms of amyloidogenesis and neurodegeneration.[4][7]

This technical guide provides an in-depth overview of the discovery and initial characterization of the ITM2B gene, with a focus on the foundational studies that first linked it to human disease.

Initial Characterization and Data Presentation

The initial characterization of ITM2B centered on identifying the genetic basis of Familial British Dementia and Familial Danish Dementia. This involved genetic linkage studies, gene sequencing to identify mutations, and biochemical analysis of the resulting protein products.

Genetic Mutations in ITM2B

The seminal discoveries by Vidal and colleagues in 1999 and 2000 identified distinct mutations in the ITM2B gene in families with FBD and FDD, respectively.[4][7] These mutations, both located near the 3' end of the gene's coding sequence, result in an extended open reading frame and the production of longer, amyloidogenic peptides.[4][7]

| Parameter | Familial British Dementia (FBD) | Familial Danish Dementia (FDD) | Wild-Type |

| Gene | ITM2B (also known as BRI) | ITM2B (also known as BRI) | ITM2B |

| Mutation Type | Single base substitution (point mutation) | 10-nucleotide duplication | None |

| Location | At the stop codon (codon 267) | Between codons 265 and 266 | Codon 267 is a stop codon |

| Nucleotide Change | T to A | 795-796insTTTAATTTGT | Not applicable |

| Effect on Protein | Stop codon is replaced with an Arginine codon, extending the open reading frame by 11 amino acids.[4][8] | Frameshift mutation that bypasses the normal stop codon, extending the open reading frame by 11 amino acids.[7] | Normal protein termination at amino acid 266. |

| Resulting Precursor Protein | 277 amino acids | 277 amino acids | 266 amino acids |

| Amyloid Peptide | ABri (34 amino acids) | ADan (34 amino acids) | Bri23 (23 amino acids, non-amyloidogenic) |

Clinical and Pathological Features

The clinical and pathological features of FBD and FDD are central to the initial characterization of the consequences of ITM2B mutations.

| Feature | Familial British Dementia (FBD) | Familial Danish Dementia (FDD) |

| Inheritance | Autosomal Dominant | Autosomal Dominant |

| Age of Onset | Typically in the fifth decade of life.[3][4] | Typically in the fifth decade of life; cataracts can appear before age 30.[6] |

| Key Clinical Symptoms | Progressive dementia, spastic tetraparesis, cerebellar ataxia.[3][5] | Progressive dementia, cataracts, deafness, progressive ataxia.[6][7] |

| Key Pathological Findings | Cerebral amyloid angiopathy, non-neuritic and perivascular plaques, neurofibrillary tangles.[4] | Severe widespread cerebral amyloid angiopathy, hippocampal plaques, neurofibrillary tangles.[7] |

| Primary Amyloid Component | ABri peptide deposits in brain parenchyma and blood vessels.[4] | ADan peptide deposits in brain parenchyma and blood vessels.[7] |

| Soluble Amyloid Peptide | Soluble ABri detected in circulation at concentrations around 20 ng/ml.[9] | Not specified in initial reports. |

Experimental Protocols

Genetic Linkage Analysis and Gene Sequencing

Objective: To identify the chromosomal location of the disease-causing gene and the specific mutation in affected families.

Methodology:

-

Family Pedigree Analysis: Detailed family histories were compiled to establish the autosomal dominant inheritance pattern of the disease.[5]

-

DNA Extraction: Genomic DNA was extracted from peripheral blood leukocytes of affected and unaffected family members using standard protocols (e.g., phenol-chloroform extraction or commercial DNA extraction kits).

-

Genetic Linkage Analysis:

-

A genome-wide scan was performed using polymorphic microsatellite markers.

-

PCR amplification of these markers was carried out using fluorescently labeled primers.

-

The PCR products were separated by size using an automated DNA sequencer.

-

Linkage analysis was performed using software such as GENEHUNTER or MLINK to calculate LOD scores, with a LOD score > 3.0 considered significant evidence of linkage. This process mapped the disease locus to chromosome 13.

-

-

Candidate Gene Sequencing (Sanger Sequencing):

-

Based on the linkage to chromosome 13, candidate genes within the critical region were identified.

-

Primers were designed to amplify the exons and exon-intron boundaries of the ITM2B (BRI) gene from genomic DNA.

-

PCR products were purified and sequenced using the Sanger dideoxy chain-termination method on an automated DNA sequencer.

-

Sequence data from affected and unaffected individuals were compared to identify the disease-causing mutations.[10]

-

Immunohistochemistry for Amyloid Plaque Detection

Objective: To visualize the deposition of the novel amyloid peptides (ABri and ADan) in the brain tissue of affected individuals.

Methodology:

-

Tissue Preparation: Post-mortem brain tissue was fixed in 10% formalin and embedded in paraffin. 5-10 µm thick sections were cut using a microtome.

-

Antigen Retrieval: Sections were deparaffinized in xylene and rehydrated through a graded series of ethanol. For antigen retrieval, sections were boiled in a citrate buffer (pH 6.0) for 10-20 minutes.

-

Immunostaining:

-

Sections were treated with 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Non-specific binding was blocked by incubating with normal serum (e.g., goat serum) for 30 minutes.

-

Sections were incubated overnight at 4°C with a primary antibody raised against synthetic ABri or ADan peptides.

-

After washing, sections were incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.

-

The signal was amplified by incubating with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.

-

The peroxidase activity was visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Sections were counterstained with hematoxylin to visualize cell nuclei.

-

-

Microscopy: Stained sections were dehydrated, cleared, and mounted for visualization under a light microscope.

Protein Extraction and Western Blot Analysis

Objective: To detect the ITM2B protein and its fragments in biological samples and confirm the presence of the extended precursor protein in affected individuals.

Methodology:

-

Protein Extraction:

-

From Tissues: Brain tissue was homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing a cocktail of protease inhibitors.[11] The homogenate was centrifuged at high speed to pellet cellular debris, and the supernatant containing the soluble proteins was collected.[12]

-

From Cultured Cells: Cells were washed with ice-cold PBS and then lysed with a suitable lysis buffer.[13] The lysate was cleared by centrifugation.[13]

-

-

Protein Quantification: The total protein concentration in the lysates was determined using a colorimetric assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE:

-

Protein samples were mixed with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and boiled for 5 minutes to denature the proteins.

-

Equal amounts of protein (20-50 µg) per lane were loaded onto a polyacrylamide gel (e.g., 10-12% Tris-glycine gel).

-

Proteins were separated by size via electrophoresis.

-

-

Electrotransfer: The separated proteins were transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using an electric current.

-

Immunoblotting:

-

The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for ITM2B overnight at 4°C with gentle agitation.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The membrane was washed again, and the protein bands were visualized by adding an enhanced chemiluminescence (ECL) substrate and exposing the membrane to X-ray film or a digital imaging system.

-

Signaling Pathways and Experimental Workflows

Proteolytic Processing of ITM2B

The ITM2B protein undergoes a series of proteolytic cleavage events that are crucial for its function. In FBD and FDD, the mutations alter this processing, leading to the production of amyloidogenic peptides.

Caption: Proteolytic processing of wild-type and mutant ITM2B.

Experimental Workflow for ITM2B Characterization

The discovery of the role of ITM2B in familial dementias followed a logical experimental progression from clinical observation to molecular identification.

Caption: Workflow for the discovery of ITM2B mutations in familial dementias.

Conclusion

The discovery and initial characterization of the ITM2B gene represent a landmark in the study of neurodegenerative diseases. The identification of causative mutations in Familial British and Danish Dementias not only provided a molecular diagnosis for these devastating conditions but also underscored the critical role of protein processing and amyloidogenesis in dementia. The experimental approaches used in these initial studies laid the groundwork for future research into the function of ITM2B, its interaction with the amyloid precursor protein (APP), and its broader implications for more common neurodegenerative disorders like Alzheimer's disease. This foundational knowledge continues to inform the development of potential therapeutic strategies aimed at modulating amyloid pathways.

References

- 1. ITM2B - Wikipedia [en.wikipedia.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Modeling familial British and Danish dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stop-codon mutation in the BRI gene associated with familial British dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Familial British dementia with amyloid angiopathy: early clinical, neuropsychological and imaging findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

- 8. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systemic amyloid deposits in familial British dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein extraction and western blot (mouse tissues) [protocols.io]

- 12. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 13. Protein extraction and Western blotting [protocols.io]

An In-depth Technical Guide to BRI2 Protein: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BRI2 protein, also known as Integral Membrane Protein 2B (ITM2B), is a type II transmembrane protein that has garnered significant attention for its emerging roles in neurodegenerative diseases, most notably Alzheimer's disease, as well as the autosomal dominant familial British dementia (FBD) and familial Danish dementia (FDD).[1][2][3] Encoded by the ITM2B gene on chromosome 13, BRI2 is ubiquitously expressed, with particularly high levels in the brain.[1][4] This technical guide provides a comprehensive overview of the current understanding of BRI2's structure, functional domains, and its intricate relationship with cellular signaling pathways. Furthermore, it offers detailed protocols for key experimental procedures essential for advancing research in this field.

BRI2 Protein Structure and Functional Domains

BRI2 is a 266-amino acid protein with a topology characteristic of a type II transmembrane protein, featuring a cytosolic N-terminus, a single transmembrane domain, and a luminal C-terminal ectodomain.[1][5] The protein can be structurally and functionally divided into several key domains, as detailed in the table below.

Quantitative Data on BRI2 Protein Structure

| Feature | Description | Amino Acid Residues (Human) | Molecular Weight (kDa) | Reference |

| Full-Length BRI2 | Immature form of the protein. | 1-266 | ~30 | [6] |

| N-terminal Cytosolic Domain | Intracellular region. | 1-54 | - | [1] |

| Transmembrane Domain | Single-pass alpha-helical domain. | 55-75 | - | [1] |

| Luminal C-terminal Domain | Extracellular region containing the BRICHOS domain. | 76-266 | - | [1] |

| BRICHOS Domain | A conserved domain of about 100 amino acids. | 137-231 | - | [1] |

| Mature BRI2 (mBRI2) | Product of furin cleavage. | 1-243 | - | [5] |

| BRI2-23 Peptide | C-terminal fragment released by furin. | 244-266 | ~3 | [1][4] |

| BRI2-BRICHOS (soluble) | Ectodomain fragment released by ADAM10. | - | ~25 | [1][4] |

| BRI2 NTF (membrane-bound) | N-terminal fragment remaining after ADAM10 cleavage. | - | ~22 | [1][4] |

| BRI2 ICD | Intracellular domain released by SPPL2a/b. | - | ~10 | [1][4] |

Proteolytic Processing of BRI2

The function of BRI2 is intricately regulated by a series of proteolytic cleavage events, a process known as regulated intramembrane proteolysis (RIP).[1][4] This processing cascade generates several fragments, each with potential biological activities.

-

Furin Cleavage: In the trans-Golgi network, the immature BRI2 protein is cleaved by a proprotein convertase, primarily furin, between arginine 243 and glutamic acid 244.[1][5] This releases a 23-amino acid C-terminal peptide (BRI2-23) and generates the mature BRI2 (mBRI2) protein.[5]

-

ADAM10 Cleavage: The mature BRI2 at the cell surface can be shed by the metalloproteinase ADAM10.[5][6] This cleavage releases the soluble ectodomain containing the BRICHOS domain (BRI2-BRICHOS) into the extracellular space and leaves a membrane-bound N-terminal fragment (BRI2 NTF).[1][5]

-

SPPL2a/b Cleavage: The BRI2 NTF is subsequently cleaved within its transmembrane domain by signal peptide peptidase-like proteases (SPPL2a and SPPL2b).[1][4] This intramembrane cleavage liberates a small C-terminal fragment into the extracellular space and releases the BRI2 intracellular domain (BRI2 ICD) into the cytoplasm.[1][5]

Signaling Pathway of BRI2 Processing

Caption: Proteolytic processing cascade of the BRI2 protein.

Functional Roles of BRI2 and its Domains

The various forms and fragments of BRI2 are implicated in a range of cellular functions, with a notable connection to amyloidogenic pathways.

-

Regulation of Amyloid Precursor Protein (APP) Processing: BRI2 physically interacts with APP, the precursor to the amyloid-beta (Aβ) peptide central to Alzheimer's disease.[7][8] This interaction is thought to sterically hinder the access of secretases (α-, β-, and γ-secretase) to their cleavage sites on APP, thereby reducing the production of Aβ.[7]

-

Inhibition of Aβ Aggregation: Both the released BRI2-23 peptide and the soluble BRI2-BRICHOS domain have been shown to inhibit the aggregation of Aβ into fibrils.[1][9] The BRICHOS domain, in particular, acts as a molecular chaperone that can bind to aggregation-prone regions of Aβ, preventing the formation of toxic oligomers and amyloid plaques.[1][10][11]

-

Neurite Outgrowth and Synaptic Function: Emerging evidence suggests a role for BRI2 in neuronal development and function.[1][3] The intracellular domain (BRI2 ICD) may translocate to the nucleus and regulate gene expression related to neurite outgrowth.[5] Furthermore, mutations in BRI2 that cause FBD and FDD have been shown to impair glutamatergic synaptic transmission.[12]

-

Cell Signaling: The ability of BRI2 to form homodimers at the cell surface suggests it may function as a receptor or part of a receptor complex, potentially initiating intracellular signaling cascades upon binding to extracellular ligands.[1][4]

Interaction of BRI2 with APP and its effect on Aβ production

Caption: BRI2 inhibits both amyloidogenic and non-amyloidogenic processing of APP.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in BRI2 research.

Co-Immunoprecipitation (Co-IP) to study BRI2-APP Interaction

Purpose: To determine if BRI2 and APP physically interact within a cellular context.

Materials:

-

HEK293T cells co-transfected with plasmids expressing tagged BRI2 (e.g., HA-tag) and APP (e.g., FLAG-tag).

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Antibodies: anti-HA antibody for immunoprecipitation, anti-FLAG antibody for detection.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., lysis buffer with reduced detergent concentration).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

-

Western blotting equipment and reagents.

Procedure:

-

Cell Lysis:

-

Culture and transfect HEK293T cells. After 24-48 hours, wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Remove the beads and add the anti-HA antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

-

Washing and Elution:

-

Wash the beads three to five times with ice-cold wash buffer.

-

After the final wash, remove all supernatant and resuspend the beads in elution buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-FLAG antibody to detect co-immunoprecipitated APP.

-

A band corresponding to the molecular weight of APP in the lane with the anti-HA immunoprecipitated sample indicates an interaction.

-

Experimental Workflow for Co-Immunoprecipitation

Caption: A streamlined workflow for co-immunoprecipitation.

Thioflavin T (ThT) Assay for Aβ Aggregation

Purpose: To quantitatively measure the effect of BRI2 fragments (e.g., BRI2-23 or BRI2-BRICHOS) on the kinetics of Aβ fibril formation.

Materials:

-

Synthetic Aβ peptide (e.g., Aβ42).

-

BRI2-23 peptide or recombinant BRI2-BRICHOS domain.

-

Thioflavin T (ThT) stock solution.

-

Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).

-

96-well black, clear-bottom microplate.

-

Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm).

Procedure:

-

Sample Preparation:

-

Prepare solutions of Aβ, BRI2 fragment, and ThT in the assay buffer.

-

In the wells of the microplate, set up reactions containing Aβ alone (control) and Aβ with different concentrations of the BRI2 fragment.

-

Add ThT to each well to a final concentration of ~10-20 µM.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, with or without shaking, depending on the desired aggregation kinetics.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each condition.

-

The resulting sigmoidal curves represent the kinetics of amyloid fibril formation.

-

Compare the lag time, elongation rate, and final fluorescence intensity between the control and the samples containing the BRI2 fragment to determine its inhibitory effect on Aβ aggregation.

-

Site-Directed Mutagenesis of the BRI2 Gene

Purpose: To introduce specific mutations into the BRI2 gene (e.g., to mimic FBD/FDD mutations or to study the function of specific residues) for subsequent expression and functional analysis.

Materials:

-

Plasmid DNA containing the wild-type BRI2 cDNA.

-

Mutagenic primers (forward and reverse) containing the desired mutation.

-

High-fidelity DNA polymerase (e.g., Pfu or Q5).

-

dNTPs.

-

PCR buffer.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

-

LB agar plates with appropriate antibiotic.

Procedure:

-

PCR Amplification:

-

Set up a PCR reaction containing the plasmid template, mutagenic primers, high-fidelity polymerase, dNTPs, and PCR buffer.

-

Perform PCR to amplify the entire plasmid, incorporating the mutation. The number of cycles should be kept low (e.g., 12-18) to minimize the risk of secondary mutations.

-

-

DpnI Digestion:

-

After PCR, add DpnI enzyme directly to the reaction mixture.

-

Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

-

-

Screening and Sequencing:

-

Pick individual colonies and grow overnight cultures.

-

Isolate plasmid DNA from the cultures (miniprep).

-

Screen for the desired mutation by restriction digest (if the mutation creates or destroys a restriction site) or by DNA sequencing.

-

Confirm the presence of the desired mutation and the absence of any unintended mutations by sequencing the entire BRI2 insert.

-

Conclusion

The BRI2 protein is a multifaceted molecule with critical roles in regulating amyloidogenic pathways and maintaining neuronal health. Its intricate proteolytic processing and the diverse functions of its resulting fragments highlight the complexity of its biological activities. A thorough understanding of BRI2's structure and function is paramount for the development of novel therapeutic strategies for devastating neurodegenerative diseases like Alzheimer's, Familial British Dementia, and Familial Danish Dementia. The experimental protocols detailed in this guide provide a foundation for researchers to further unravel the mysteries of this intriguing protein and its implications for human health.

References

- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 2. Cell Culture Transfection of HEK293 with cDNA and/or siRNA [protocols.io]

- 3. bio-protocol.org [bio-protocol.org]

- 4. bio-rad.com [bio-rad.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Site Directed Mutagenesis [kingsley.stanford.edu]

- 7. Culture and transfection of HEK293T cells [protocols.io]

- 8. biotium.com [biotium.com]

- 9. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. azurebiosystems.com [azurebiosystems.com]

- 12. Thioflavin T spectroscopic assay [assay-protocol.com]

An In-depth Technical Guide on the Expression Profile of BRI2 in Different Brain Regions

Prepared for: Researchers, scientists, and drug development professionals.

Introduction to BRI2 (ITM2B)

Integral membrane protein 2B (ITM2B), commonly known as BRI2, is a type II transmembrane protein encoded by the ITM2B gene on chromosome 13.[1] BRI2 is ubiquitously expressed, with notably high levels in the brain.[2] The protein plays a crucial role in neuronal function and has been implicated in several neurodegenerative diseases.[3] Mutations in the ITM2B gene are the causative factor for Familial British Dementia (FBD) and Familial Danish Dementia (FDD), two autosomal dominant neurodegenerative disorders.[1][4] Furthermore, BRI2 is a key regulator of Amyloid Precursor Protein (APP) processing, a central process in the pathogenesis of Alzheimer's disease (AD).[5][6]

BRI2 undergoes a series of proteolytic processing steps. Initially, the precursor protein is cleaved by a furin-like protease in the Golgi apparatus, resulting in the mature BRI2 protein and a secreted 23-amino acid C-terminal peptide (Bri2-23).[7][8] The mature BRI2 can be further processed by ADAM10 and SPPL2a/b.[5] A primary function of BRI2 is to interact with APP, thereby sterically hindering the access of α-, β-, and γ-secretases to their cleavage sites on APP.[5] This interaction reduces the production of amyloid-beta (Aβ) peptides, which are the main component of amyloid plaques in AD.[1][9] The secreted BRICHOS domain of BRI2 also functions as a chaperone, inhibiting the aggregation of Aβ peptides.[5] Given its significant role in Aβ metabolism and neuronal integrity, understanding the precise expression profile and function of BRI2 in the brain is of paramount importance for developing novel therapeutic strategies for neurodegenerative diseases.

Quantitative Expression Profile of BRI2 in Brain Regions

The expression of BRI2 (ITM2B) has been documented across various regions of the human and rodent brain, with studies utilizing techniques such as in situ hybridization for mRNA and immunohistochemistry and Western blotting for protein. While precise absolute quantification is often method-dependent, a general consensus on the relative expression levels has been established.

BRI2 mRNA Expression

In situ hybridization studies have demonstrated that BRI2 mRNA is widely distributed throughout the human brain.[10] It is primarily expressed by neurons of all types, as well as glial cells, including astrocytes and microglia.[10][11]

Table 1: Relative BRI2 mRNA Expression in Human Brain Regions

| Brain Region | Relative Expression Level | Cellular Localization | Reference |

| Hippocampus | High | Granule cells of the dentate fascia, CA3/CA4 pyramidal neurons | [10][11] |

| Cerebellum | High | Purkinje cells, Granule cells | [10][11] |

| Amygdala | High | Neurons | [10] |

| Cerebral Cortex | Moderate to High | Pyramidal neurons | [11] |

| Subthalamic Nucleus | High | Neurons | [11] |

| Substantia Nigra | High | Neurons | [11] |

| Basal Ganglia | Moderate | Neurons | [10] |

| Thalamus | Low | Neurons | [11] |

| White Matter | Low | Glial cells | [10] |

Data compiled from in situ hybridization studies. Relative expression is inferred from descriptions in the cited literature.

Recent single-cell RNA sequencing (scRNAseq) analyses in both mouse and human brains have revealed that the highest expression of ITM2B is found in microglia.[12]

BRI2 Protein Expression

Immunohistochemical and Western blot analyses have confirmed the widespread presence of the BRI2 protein, largely mirroring the mRNA distribution. The protein is detected as fine granules within the neuronal cytoplasm and extends into proximal dendrites and axons.[1]

Table 2: Relative BRI2 Protein Expression in Human Brain Regions

| Brain Region | Relative Expression Level | Cellular Localization | Reference |

| Hippocampus | High (particularly CA3/CA4) | Pyramidal neurons (cytoplasm, dendrites, axons) | [1] |

| Cerebellum | High | Purkinje cells | [1][11] |

| Cerebral Cortex | Moderate | Neuronal cytoplasm | [11] |

| Spinal Cord | High | Neurons | [11] |

| Subthalamic Nucleus | High | Neurons | [11] |

| Substantia Nigra | High | Neurons | [11] |

| Amygdala | Low | Neurons | [11] |

| Thalamus | Low | Neurons | [11] |

Data compiled from immunohistochemistry and Western blot studies. Relative expression is inferred from descriptions in the cited literature.

Detailed Experimental Protocols

The following are generalized protocols for key techniques used to determine BRI2 expression, based on standard laboratory practices and information from the cited literature.

In Situ Hybridization (ISH) for BRI2 mRNA

This protocol is for the detection of BRI2 mRNA in paraffin-embedded or frozen brain sections using a labeled RNA probe.

-

Tissue Preparation :

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue by immersing it in a sucrose/PBS solution series (e.g., 10%, 20%, 30%) until it sinks.[13]

-

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

-

Cut 12-14 µm sections on a cryostat and mount them on RNase-free slides.[14]

-

-

Probe Synthesis :

-

Linearize a plasmid containing the BRI2 cDNA template with an appropriate restriction enzyme.

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe using an in vitro transcription kit.[15] A sense probe should also be synthesized as a negative control.

-

-

Hybridization :

-

Permeabilize the tissue sections with Proteinase K (20 µg/mL) for 10-20 minutes at 37°C.[16]

-

Prehybridize the sections in a hybridization buffer for 1 hour at the desired temperature (e.g., 55-65°C).[16]

-

Denature the RNA probe by heating at 95°C for 2 minutes.[16]

-

Add the diluted probe to the hybridization buffer and apply it to the sections.

-

Incubate overnight in a humidified chamber at 65°C.[15]

-

-

Washes and Detection :

-

Perform a series of high-stringency washes to remove the unbound probe.[14]

-

Block non-specific binding sites with a blocking solution (e.g., MABT + 2% BSA).[16]

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD) overnight at 4°C.[15]

-

Wash extensively with buffer (e.g., MABT).

-

Develop the signal using a chromogenic substrate like NBT/BCIP for AP or a tyramide signal amplification (TSA) system for POD.[14][15]

-

-

Imaging :

-

Dehydrate the slides, clear with xylene, and coverslip using a xylene-based mounting medium.[15]

-

Image using a bright-field microscope.

-

Immunohistochemistry (IHC) for BRI2 Protein

This protocol outlines the detection of BRI2 protein in brain tissue sections using a specific primary antibody.

-

Tissue Preparation :

-

Prepare PFA-fixed, paraffin-embedded or frozen sections as described for ISH. For free-floating sections, 30-100 µm thick sections are commonly used.[17]

-

-

Antigen Retrieval (for paraffin sections) :

-

Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

-

Perform heat-induced epitope retrieval using a citrate-based or EDTA-based buffer.[18]

-

-

Staining :

-

Wash sections in PBS.

-

Permeabilize the tissue and block non-specific binding by incubating for 1 hour in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal serum from the secondary antibody host species).[19]

-

Incubate with a primary antibody against BRI2 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking solution, typically overnight at 4°C.[18][19]

-

Wash sections multiple times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[20]

-

Wash extensively with PBS.

-

-

Mounting and Imaging :

-

Mount sections onto slides (if free-floating).

-

Coverslip with an aqueous mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.

-

Image using a fluorescence or confocal microscope.

-

Western Blotting for BRI2 Protein

This method is used to quantify the total amount of BRI2 protein in brain tissue homogenates.

-

Sample Preparation :

-

Dissect specific brain regions and homogenize the tissue in RIPA lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer :

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size by running 30-50 µg of protein per lane on a 12% SDS-polyacrylamide gel.[18]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection :

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Incubate the membrane with a primary antibody against BRI2 (diluted 1:500-1:1000 in blocking buffer) overnight at 4°C.[21][22]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Signal Detection :

Signaling Pathways and Experimental Workflows

BRI2 Proteolytic Processing and APP Interaction

BRI2 is a type II transmembrane protein that undergoes regulated intramembrane proteolysis. Its most well-characterized function is the inhibition of APP processing, which reduces the generation of Aβ peptides.

Caption: Proteolytic processing of BRI2 and its inhibitory effect on APP processing and Aβ aggregation.

Generalized Workflow for Immunohistochemistry (IHC)

The following diagram illustrates a standard workflow for preparing and staining brain tissue sections for protein detection via immunohistochemistry.

Caption: A typical experimental workflow for immunohistochemical staining of brain tissue.

Workflow for In Situ Hybridization (ISH)

This diagram outlines the key steps involved in detecting specific mRNA transcripts within brain tissue sections.

Caption: A standard experimental workflow for in situ hybridization to detect mRNA.

References

- 1. The role of the integral type II transmembrane protein BRI2 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of the integral type II transmembrane protein BRI2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ITM2B - Wikipedia [en.wikipedia.org]

- 5. Gene - ITM2B [maayanlab.cloud]

- 6. The Familial dementia gene ITM2b/BRI2 facilitates glutamate transmission via both presynaptic and postsynaptic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. BRI2 (ITM2b) Inhibits Aβ Deposition In Vivo | Journal of Neuroscience [jneurosci.org]

- 9. The extracellular domain of Bri2 (ITM2B) binds the ABri peptide (1-23) and amyloid beta-peptide (Abeta1-40): Implications for Bri2 effects on processing of amyloid precursor protein and Abeta aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of BRI2 mRNA and protein in normal human brain and familial British dementia: its relevance to the pathogenesis of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and characterization of the BRI2 interactome in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BRI2-mediated regulation of TREM2 processing in microglia and its potential implications for Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA in situ hybridization [protocols.io]

- 14. mskcc.org [mskcc.org]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. docs.abcam.com [docs.abcam.com]

- 17. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 18. ITM2B Polyclonal Antibody (PA5-31441) [thermofisher.com]

- 19. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 21. ITM2B Polyclonal Antibody (12193-1-AP) [thermofisher.com]

- 22. ITM2B/Bri2 (E6O3Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Phenotype of BRI2 (ITM2B) Knockout Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive overview of the known phenotypes of mouse models with a knockout or functional loss of the Itm2b gene, which encodes the BRI2 protein. It consolidates key findings on the neuropathological, biochemical, and behavioral consequences of BRI2 deficiency, offering insights for neurodegenerative disease research and therapeutic development.

Introduction to BRI2 (ITM2B)

Integral membrane protein 2B (ITM2B), commonly known as BRI2, is a type II transmembrane protein highly expressed in the brain.[1] Encoded by the ITM2B gene, BRI2 plays a crucial role in neuronal function and homeostasis.[1][2] Its significance in neurodegeneration was first highlighted by the discovery that autosomal dominant mutations in the ITM2B gene cause Familial British Dementia (FBD) and Familial Danish Dementia (FDD), two early-onset neurodegenerative disorders characterized by cerebral amyloid angiopathy, neurofibrillary tangles, and neuronal loss.[1][3][4]

Functionally, BRI2 is a key physiological inhibitor of the processing of the Amyloid Precursor Protein (APP).[5][6] By directly interacting with APP, BRI2 sterically hinders the access of secretase enzymes (α, β, and γ-secretases), thereby reducing the generation of amyloid-beta (Aβ) peptides and other APP fragments.[2][5] Furthermore, proteolytic processing of BRI2 itself by enzymes like furin releases soluble peptides, such as the 23-amino acid peptide (Bri23) and the BRICHOS domain, which have been shown to inhibit Aβ aggregation and neurotoxicity.[1][7][8]

Given its dual role in both preventing Aβ production and inhibiting its aggregation, loss of BRI2 function is a critical area of investigation for understanding the pathogenesis of Alzheimer's disease (AD) and other dementias. BRI2 knockout and knock-in mouse models have been instrumental in dissecting the in vivo consequences of BRI2 deficiency.[5][9]

Overview of BRI2 Knockout and Knock-In Mouse Models

Several mouse models have been developed to study the loss of BRI2 function:

-

Constitutive Knockout (Itm2b⁻/⁻): These mice have a complete deletion of the Itm2b gene, providing a model for total loss of BRI2 function.[10] They are invaluable for studying the fundamental roles of BRI2.

-

Haploinsufficient (Itm2b⁺/⁻): These mice, with one functional copy of the Itm2b gene, model conditions of reduced BRI2 levels and have been shown to exhibit memory deficits.[1]

-

Conditional Knockout (BRI2f/f): These mice possess loxP sites flanking a critical exon of the Itm2b gene, allowing for tissue-specific or time-dependent gene deletion when crossed with mice expressing Cre recombinase.[11]

-

Familial Dementia Knock-In Models (FBDₖᵢ and FDDₖᵢ): These models are genetically congruous with the human diseases, carrying one wild-type allele and one allele with the respective FBD or FDD mutation.[6][12][13][14] Importantly, these mutations lead to reduced levels and instability of the mature BRI2 protein, resulting in a phenotype that is largely attributable to a loss of BRI2 function.[1][2][12]

Phenotypic Characterization of BRI2 Deficient Mice

The primary consequence of BRI2 loss-of-function in mouse models is not the development of amyloid plaques, but rather a distinct profile of synaptic dysfunction and cognitive impairment.

Neuropathological and Biochemical Phenotype

A striking finding from FDD Knock-In (FDDₖᵢ) mice is the absence of significant neuropathological lesions, such as amyloid deposition or reactive gliosis, even at advanced ages.[13][14] This suggests that the cognitive deficits arise from a mechanism other than amyloidosis. The core biochemical phenotype relates directly to its function as an APP processing inhibitor.

-

Increased APP Processing: In the absence of BRI2, APP is more accessible to secretases. Itm2b null mice display significantly increased levels of soluble APP fragments in the brain.[10] Similarly, FDDₖᵢ mice, which have reduced BRI2 function, show increased APP processing.[9]

-

Reduced Mature BRI2 Levels: In FBDₖᵢ mice, the levels of mature BRI2 protein are dramatically reduced, particularly in synaptic membranes, mirroring observations in human FBD brains.[12] This reduction is a key factor driving the loss-of-function phenotype.

-

Impaired BRI2-APP Interaction: In FDDₖᵢ mice, the interaction between BRI2 and APP is significantly diminished at synaptic membranes, which is consistent with the observed increase in APP processing.[13]

Synaptic and Electrophysiological Phenotype

The cognitive deficits in BRI2 deficient mice are strongly linked to underlying synaptic dysfunction. Studies in knock-in models point to impaired excitatory glutamatergic transmission as a central mechanism.[1][2] This includes diminished AMPA receptor-mediated responses and altered presynaptic release properties, culminating in impaired synaptic plasticity, a cellular correlate of learning and memory.[2][13]

Behavioral and Cognitive Phenotype

Severe and progressive memory deficits are the clinical hallmark of the phenotype in BRI2 deficient mice.

-

Memory Impairment: FBDₖᵢ, FDDₖᵢ, and Itm2b haploinsufficient mice all exhibit significant memory impairments.[1][6][9] These deficits are observable in various behavioral paradigms, including object recognition, contextual fear conditioning, and spatial working memory tests like the Radial Arm Water Maze (RAWM).[6][10]

-

Genetic Rescue of Memory Deficits: The memory deficits in FBDₖᵢ and FDDₖᵢ mice can be prevented by reducing APP levels (i.e., APP haploinsufficiency) or by inhibiting β-secretase, the rate-limiting enzyme for Aβ production.[6][9][13] This provides strong genetic evidence that the memory impairments caused by BRI2 loss-of-function are mediated by the subsequent aberrant processing of APP.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on BRI2 deficient mouse models.

Table 1: Behavioral and Cognitive Deficits

| Mouse Model | Age | Behavioral Test | Finding | Reference |

|---|---|---|---|---|

| FBDₖᵢ | 9 months | RAWM | Significant increase in errors compared to WT | [6] |

| FBDₖᵢ/APP⁺/⁻ | 9 months | RAWM | Number of errors comparable to WT; deficit rescued | [6] |

| Itm2b⁻/⁻ | Not specified | Object Recognition | Impaired | [10] |

| Itm2b⁻/⁻ | Not specified | Contextual Conditioning | Impaired | [10] |

| Itm2b⁻/⁻ | Not specified | Spatial Working Memory | Impaired | [10] |

| FDDₖᵢ | 6 months | Multiple tests | Memory deficits observed |[12] |

Table 2: Biochemical and Protein Level Changes

| Mouse Model | Tissue/Fraction | Analyte | Finding | Reference |

|---|---|---|---|---|

| FBDₖᵢ | Synaptic Membranes (LP1) | Mature BRI2 | Dramatically reduced levels compared to WT | [12] |

| FDDₖᵢ | Synaptic Membranes | BRI2:APP Complexes | Significantly reduced levels | [13] |

| Itm2b⁻/⁻ | Brain | Soluble APP fragments | Increased levels | [10] |

| FDDₖᵢ | Brain | APP fragments | Significantly increased |[1] |

Visualized Pathways and Workflows

BRI2 Protein Processing

References

- 1. The role of the integral type II transmembrane protein BRI2 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene - ITM2B [maayanlab.cloud]

- 3. jneurosci.org [jneurosci.org]

- 4. Assessing Co‐Localization of ITM2B With Alzheimer's Disease and Limbic‐Predominant Age‐Related TDP‐43 Encephalopathy Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRI2 as an anti-Alzheimer gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Memory Deficits of British Dementia Knock-In Mice Are Prevented by Aβ-Precursor Protein Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRI2 (ITM2b) inhibits Abeta deposition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BRI2 (ITM2b) Inhibits Aβ Deposition In Vivo | Journal of Neuroscience [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. Itm2b MGI Mouse Gene Detail - MGI:1309517 - integral membrane protein 2B [informatics.jax.org]

- 11. 018132 - BRI2[f] Strain Details [jax.org]

- 12. Memory Deficits Due to Familial British Dementia BRI2 Mutation Are Caused by Loss of BRI2 Function Rather than Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteomic Characterization of a Mouse Model of Familial Danish Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Generation and Initial Characterization of FDD Knock In Mice | PLOS One [journals.plos.org]

Investigating the BRI2 Protein Interaction Network in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the BRI2 protein interaction network in the neuronal context. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate this critical area of neurobiology. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Introduction to BRI2 and its Significance in Neuronal Function

Integral membrane protein 2B (ITM2B), also known as BRI2, is a type II transmembrane protein highly expressed in the brain.[1] While its precise physiological functions are still under investigation, mounting evidence suggests a crucial role for BRI2 in neuronal development, synaptic transmission, and the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD).[1] Mutations in the ITM2B gene are linked to familial British and Danish dementias (FBD and FDD), which share pathological hallmarks with AD.[1]

BRI2's involvement in neuronal function is underscored by its dynamic interaction with a multitude of proteins. Understanding this complex interaction network is paramount for elucidating the molecular mechanisms underlying its function in both health and disease, and for identifying potential therapeutic targets.

The BRI2 Interactome: A Quantitative Overview

A seminal study by Martins et al. (2018) utilized co-immunoprecipitation followed by nano-HPLC-MS/MS to identify 511 potential BRI2 interacting proteins across three distinct rat brain regions: the cerebellum, hippocampus, and cerebral cortex.[2] This comprehensive analysis provides a foundational map of the BRI2 interactome. The identified proteins are implicated in a wide range of neuronal processes, including neurite outgrowth, neuronal differentiation, and synaptic signaling and plasticity.[2]

Below is a summary of key BRI2 interacting proteins, categorized by their primary function and the brain region(s) where the interaction was identified.

| Protein Category | Interacting Protein | Gene Symbol | Brain Region(s) | Putative Role in BRI2 Network |

| Synaptic Function & Plasticity | Postsynaptic density protein 95 | DLG4 (PSD-95) | All Regions | Scaffolding protein at the postsynaptic density, potentially linking BRI2 to neurotransmitter receptor complexes.[1][2] |

| Synaptophysin | SYP | All Regions | A major integral membrane protein of synaptic vesicles, suggesting a role for BRI2 in neurotransmitter release.[2] | |

| Growth associated protein 43 | GAP43 | All Regions | Involved in neuronal growth and plasticity, indicating a potential role for BRI2 in neurite outgrowth and synapse formation.[2] | |

| Glutamate Ionotropic Receptor AMPA Type Subunit 1 | GRIA1 | Hippocampus, Cortex | Component of AMPA receptors, suggesting BRI2 may modulate excitatory synaptic transmission. | |

| Glutamate Ionotropic Receptor NMDA Type Subunit 2A | GRIN2A | Hippocampus, Cortex | Component of NMDA receptors, further implicating BRI2 in the regulation of synaptic plasticity. | |

| APP Processing & Amyloid-β Regulation | Amyloid precursor protein | APP | All Regions | BRI2 directly interacts with APP, inhibiting its cleavage by β- and γ-secretases, thereby reducing the production of amyloid-β (Aβ) peptides.[1] |

| Cytoskeletal Organization | Spectrin Alpha, Non-Erythrocytic 1 | SPTAN1 | All Regions | A major component of the submembranous cytoskeleton, suggesting a role for BRI2 in maintaining neuronal structure and integrity. |

| Tubulin Beta 3 Class III | TUBB3 | All Regions | A key component of microtubules, implicating BRI2 in axonal transport and neuronal morphology. | |

| Drebrin 1 | DBN1 | All Regions | An actin-binding protein involved in dendritic spine morphogenesis, linking BRI2 to synaptic plasticity. | |

| Signal Transduction | Protein Phosphatase 1 | PP1 | Not Specified | A major serine/threonine phosphatase involved in a vast array of cellular processes, including synaptic plasticity. |

| G protein subunit gamma 2 | GNG2 | All Regions | Component of heterotrimeric G proteins, suggesting a role for BRI2 in G-protein coupled receptor signaling. |

Key Signaling Pathways Involving BRI2

The known interactions of BRI2 place it at the crossroads of several critical neuronal signaling pathways. The following diagram illustrates the pivotal role of BRI2 in modulating Amyloid Precursor Protein (APP) processing, a key pathway in the pathogenesis of Alzheimer's disease.

Experimental Protocols for Investigating the BRI2 Interactome

To facilitate further research into the BRI2 interaction network, this section provides detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) of BRI2 from Neuronal Cell Lysates

This protocol is designed for the isolation of BRI2 and its interacting partners from cultured neuronal cells or brain tissue.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail. For membrane proteins, consider adding a milder detergent like 0.5% digitonin.

-

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2X Laemmli sample buffer.

-

Anti-BRI2 antibody (validated for immunoprecipitation).

-

Isotype control antibody.

-

Protein A/G magnetic beads.

-

Neuronal cell culture or brain tissue.

Procedure:

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer for 30 minutes with gentle rotation at 4°C.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads using a magnetic stand. Add the anti-BRI2 antibody or isotype control to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer. For mass spectrometry, use a non-denaturing elution buffer. For western blotting, use Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Analysis: Analyze the eluate by western blotting or proceed to mass spectrometry for protein identification.

Nano-Liquid Chromatography-Tandem Mass Spectrometry (nano-LC-MS/MS) Analysis

This workflow outlines the steps for identifying proteins co-immunoprecipitated with BRI2.

Procedure:

-

Sample Preparation: Eluted protein complexes are reduced, alkylated, and digested with trypsin overnight at 37°C.

-

Peptide Cleanup: Desalt the resulting peptides using C18 spin columns to remove contaminants.

-

Nano-LC Separation: Load the peptide mixture onto a nano-LC system equipped with a trap column and an analytical column. Separate the peptides using a gradient of increasing acetonitrile concentration.

-

Mass Spectrometry: The eluting peptides are ionized by electrospray ionization and analyzed by a high-resolution mass spectrometer. The instrument is typically operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

-

Data Analysis: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the peptides and, consequently, the proteins in the original complex. Label-free or label-based quantification can be used to determine the relative abundance of identified proteins.

Proximity Ligation Assay (PLA) for In Situ Validation of BRI2 Interactions

PLA allows for the visualization of protein-protein interactions within fixed cells, providing spatial context to the interaction.

Materials:

-

Duolink® PLA reagents (or equivalent).

-

Primary antibodies against BRI2 and the putative interacting protein, raised in different species.

-

Cultured neuronal cells on coverslips.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Fixation: Culture neuronal cells on coverslips, then fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding using the blocking solution provided in the PLA kit.

-

Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies overnight at 4°C.

-

PLA Probe Incubation: Wash the cells and incubate with the PLA probes (secondary antibodies conjugated with oligonucleotides) for 1 hour at 37°C.

-

Ligation: Wash and then add the ligation solution containing ligase to join the two oligonucleotides if they are in close proximity (<40 nm). Incubate for 30 minutes at 37°C.

-

Amplification: Wash and add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. This will generate a rolling-circle amplification product, resulting in a fluorescent spot. Incubate for 100 minutes at 37°C.

-

Mounting and Imaging: Wash the coverslips, mount them on slides with a mounting medium containing DAPI, and visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the key experimental and data analysis procedures described above.

References

The Role of BRI2 in Familial British and Danish Dementias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Familial British Dementia (FBD) and Familial Danish Dementia (FDD) are autosomal dominant neurodegenerative disorders characterized by progressive cognitive decline, dementia, and in some cases, motor impairments. Both diseases are caused by distinct mutations in the integral membrane protein 2B gene (ITM2B), also known as BRI2. This technical guide provides an in-depth overview of the role of BRI2 in the pathogenesis of FBD and FDD. It details the molecular mechanisms underlying these diseases, focusing on the aberrant proteolytic processing of the mutated BRI2 protein, the generation of amyloidogenic peptides, and the concurrent loss of native BRI2 function. This document summarizes key quantitative data, provides detailed experimental protocols for studying BRI2, and illustrates the relevant biological pathways using signaling diagrams to facilitate further research and the development of therapeutic strategies.

Introduction: The BRI2 Protein and its Physiological Function

The ITM2B gene encodes BRI2, a type II transmembrane protein ubiquitously expressed, with particularly high levels in neurons. The precise physiological function of BRI2 is still under investigation, but it is known to play a crucial role in synaptic function and the processing of the Amyloid Precursor Protein (APP).

Normal Processing of BRI2:

The immature BRI2 precursor protein undergoes a series of proteolytic cleavages to produce mature, functional fragments.

-

Furin Cleavage: In the trans-Golgi network, the proprotein convertase furin cleaves the C-terminus of the BRI2 precursor. This releases a 23-amino acid soluble peptide (Bri2-23) and generates the mature BRI2 protein (mBRI2).

-

ADAM10 Cleavage: At the cell surface, the mature BRI2 protein can be further processed by the α-secretase ADAM10 within its ectodomain. This shedding event releases a soluble N-terminal fragment containing the BRICHOS domain.

-

SPPL2a/b Cleavage: The remaining C-terminal fragment (CTF) embedded in the membrane is subsequently cleaved by the signal peptide peptidase-like proteases SPPL2a and SPPL2b. This intramembrane cleavage releases a small peptide into the extracellular space and an intracellular domain (ICD) into the cytoplasm.

The functional roles of these various BRI2-derived peptides are an active area of research. The BRICHOS domain, for instance, has been shown to act as a molecular chaperone, inhibiting the aggregation of the amyloid-beta (Aβ) peptide associated with Alzheimer's disease. Furthermore, the interaction of BRI2 with APP modulates APP processing, thereby reducing the production of Aβ.

Pathogenic Mutations in Familial British and Danish Dementias

Mutations in the ITM2B gene are the genetic basis for both FBD and FDD. These mutations affect the C-terminal region of the BRI2 protein, leading to the production of longer, amyloidogenic peptides.

-

Familial British Dementia (FBD): A single nucleotide polymorphism (SNP) in the stop codon of the ITM2B gene (TGA -> AGA) results in a readthrough of the 3'-untranslated region. This produces a larger precursor protein that, upon furin cleavage, releases a 34-amino acid peptide called ABri .

-

Familial Danish Dementia (FDD): A 10-nucleotide duplication (TTTAATTTGT) near the stop codon of the ITM2B gene causes a frameshift mutation. This also results in an extended C-terminus of the precursor protein. Furin-like cleavage of this mutated precursor releases a 34-amino acid peptide known as ADan .

These aberrant peptides, ABri and ADan, are highly prone to aggregation and form the characteristic amyloid plaques found in the brains of FBD and FDD patients, respectively.

Molecular Pathogenesis: A Dual-Pronged Mechanism

The pathogenesis of FBD and FDD is thought to involve two primary mechanisms that may not be mutually exclusive: a toxic gain-of-function from the amyloidogenic peptides and a loss of the normal function of the BRI2 protein.

Toxic Gain-of-Function: The Amyloid Cascade

The central pathological event in both FBD and FDD is the aggregation of the ABri and ADan peptides into insoluble amyloid fibrils. These deposits accumulate in the brain parenchyma and cerebral blood vessels, leading to neuronal dysfunction and cell death.

-

Amyloid Deposition: ABri and ADan peptides form extracellular amyloid plaques, which are a hallmark neuropathological feature of these dementias.

-

Neurotoxicity: Soluble oligomers of ABri and ADan are believed to be the primary neurotoxic species, disrupting synaptic function and inducing neuronal apoptosis. Studies have shown that these peptides can form ion-channel-like structures in membranes, potentially leading to dysregulation of ion homeostasis.

-

Pyroglutamate Modification: A significant portion of the deposited ABri and ADan peptides undergo N-terminal pyroglutamation. This modification increases their aggregation propensity and neurotoxicity.

Loss of BRI2 Function

The mutations in ITM2B not only lead to the production of toxic peptides but also result in a significant reduction of the mature, functional BRI2 protein. This loss of function contributes to the neurodegeneration observed in FBD and FDD.

-

Reduced Protein Stability and Maturation: The FBD and FDD mutations impair the proper folding, stability, and maturation of the BRI2 protein, leading to its degradation. This results in lower levels of mature BRI2 at the cell surface and synapses.

-

Impaired Synaptic Transmission: Knock-in mouse models of FBD and FDD, as well as studies on human brain tissue, have shown that reduced levels of mature BRI2 lead to deficits in glutamatergic synaptic transmission. This synaptic dysfunction is thought to be a key contributor to the cognitive deficits seen in these dementias.

-